Boc-Asp(OcHx)-OH (CAS 73821-95-1) is a specialized, sterically hindered amino acid building block designed specifically for Boc-based solid-phase peptide synthesis (SPPS). Featuring a robust cyclohexyl (OcHx) ester on the beta-carboxyl group, this compound provides essential side-chain protection that is fully stable to trifluoroacetic acid (TFA) during iterative deprotection cycles while remaining cleanly cleavable by anhydrous hydrogen fluoride (HF) during final global deprotection. For procurement teams and peptide chemists, Boc-Asp(OcHx)-OH represents the industry-standard upgrade over generic benzyl-protected derivatives, as it is explicitly engineered to suppress aspartimide formation in problematic sequences, thereby directly improving crude peptide purity and minimizing costly downstream chromatographic purification .
Substituting Boc-Asp(OcHx)-OH with the cheaper, generic Boc-Asp(OBzl)-OH (benzyl ester) routinely leads to catastrophic yield losses when synthesizing peptides containing susceptible motifs like Asp-Gly, Asp-Ala, or Asp-Ser. During both the repetitive base-catalyzed neutralization steps and the final strongly acidic HF cleavage, the less sterically hindered benzyl ester allows the aspartic acid residue to cyclize into a succinimide (aspartimide) intermediate [1]. This intermediate rapidly undergoes ring-opening to generate β-aspartyl peptides and epimerized α-aspartyl peptides. Because these degradation products share the exact same molecular mass as the target active pharmaceutical ingredient (API) and often co-elute during high-performance liquid chromatography (HPLC), they are virtually impossible to separate efficiently at scale [2]. Consequently, utilizing the generic OBzl derivative in these scenarios drastically reduces the final yield of pure API, making the initially higher procurement cost of the OcHx derivative highly economical by comparison.
During the repetitive neutralization steps of Boc SPPS, cumulative exposure to tertiary amines can drive significant aspartimide formation. Quantitative studies using model tetrapeptides demonstrate that protecting the aspartyl side chain with a cyclohexyl ester restricts aspartimide formation to just 0.3% after 24 hours of diisopropylethylamine (DIEA) treatment. In direct contrast, the standard benzyl ester (OBzl) comparator exhibits a 170-fold higher rate of imide formation under identical basic conditions[1].
| Evidence Dimension | Aspartimide formation during tertiary amine treatment |
| Target Compound Data | 0.3% aspartimide formation |
| Comparator Or Baseline | Boc-Asp(OBzl)-OH (170-fold higher imide formation) |
| Quantified Difference | 170-fold reduction in base-catalyzed side reactions |
| Conditions | 24-hour exposure to diisopropylethylamine (DIEA) at room temperature |
This massive reduction in base-catalyzed degradation is critical for maintaining sequence integrity and yield during the synthesis of long-chain peptides requiring dozens of neutralization cycles.
The final global deprotection step in Boc SPPS utilizes highly concentrated anhydrous hydrogen fluoride (HF), which strongly promotes acid-catalyzed aspartimide formation. Kinetic evaluations reveal that the rate constant for aspartimide formation in HF-anisole for the generic benzyl ester is 73.6 x 10^-6 s^-1 at 0 °C. Utilizing Boc-Asp(OcHx)-OH reduces this cyclization rate by approximately three-fold compared to the benzyl-protected baseline, providing a significantly wider thermodynamic window to achieve complete cleavage without degrading the peptide backbone [1].
| Evidence Dimension | Rate constant of acid-catalyzed aspartimide formation |
| Target Compound Data | Approx. 24.5 x 10^-6 s^-1 |
| Comparator Or Baseline | Boc-Asp(OBzl)-OH (73.6 x 10^-6 s^-1) |
| Quantified Difference | 3-fold reduction in acid-catalyzed cyclization rate |
| Conditions | Anhydrous HF-anisole (9:1, v/v) cleavage at 0 °C |
A slower degradation rate during harsh HF cleavage ensures higher recovery of the intact target peptide, directly improving the crude yield of the final API.
When evaluating the entire solid-phase synthesis workflow—encompassing iterative TFA deprotection, DIEA neutralization, and final HF cleavage—the choice of aspartic acid protecting group dictates the final crude purity. Model studies confirm that by employing the cyclohexyl ester for aspartyl protection, total aspartimide-related impurities can be reliably suppressed to less than 2% under standard peptide synthesis conditions. This represents a definitive processability advantage over benzyl protection, which frequently yields double-digit impurity percentages in sterically unhindered sequences[1].
| Evidence Dimension | Total aspartimide impurity profile |
| Target Compound Data | < 2% total aspartimide formation |
| Comparator Or Baseline | Standard benzyl protection (historically >10% in susceptible sequences) |
| Quantified Difference | Caps aspartimide-related impurities at < 2% globally |
| Conditions | Complete Boc SPPS cycles including TFA, DIEA, and HF treatments |
Capping total impurities at under 2% drastically reduces the burden on preparative HPLC, lowering manufacturing costs and accelerating time-to-market for peptide therapeutics.
Sequences where the amino acid C-terminal to the aspartic acid residue is sterically unhindered (such as Glycine or Asparagine) are notoriously susceptible to aspartimide formation. Boc-Asp(OcHx)-OH is the mandatory procurement choice for synthesizing these motifs via Boc chemistry, as its bulky cyclohexyl group provides the necessary steric hindrance to prevent the backbone nitrogen from attacking the side-chain ester, ensuring high-fidelity assembly .
In the synthesis of long peptides (>30 amino acids), the growing peptide chain is subjected to numerous repetitive cycles of TFA deprotection and tertiary amine neutralization. The 170-fold reduction in base-catalyzed aspartimide formation provided by the OcHx ester prevents cumulative yield losses over these extended syntheses, making it critical for maintaining the economic viability of large-scale Boc-based API manufacturing [1].
Certain peptide modifications or the presence of multiple highly resistant protecting groups (e.g., Arg(Tos)) may necessitate extended cleavage times or higher concentrations of anhydrous HF. The superior acid stability and three-fold slower acid-catalyzed cyclization rate of the cyclohexyl ester ensure that the aspartic acid residues remain intact during these harsh, prolonged global deprotection protocols, preventing late-stage product destruction [1].